molecular formula C27H24N2O3S B3632801 N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}biphenyl-4-carboxamide

N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}biphenyl-4-carboxamide

Cat. No.: B3632801
M. Wt: 456.6 g/mol
InChI Key: KPKOXEMKTJFXQT-UHFFFAOYSA-N
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Description

N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}biphenyl-4-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl core with a carboxamide group and a sulfamoyl-substituted phenyl ring, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}biphenyl-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Biphenyl Core: This can be achieved through Suzuki-Miyaura coupling, where a boronic acid derivative of one phenyl ring reacts with a halogenated derivative of the other phenyl ring in the presence of a palladium catalyst.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced via an amide coupling reaction, using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}biphenyl-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the sulfamoyl group, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the biphenyl core or the sulfamoyl group.

    Reduction: Reduced forms of the carboxamide or sulfamoyl groups.

    Substitution: Substituted derivatives with different functional groups replacing the sulfamoyl group.

Scientific Research Applications

N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}biphenyl-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}biphenyl-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}isonicotinamide
  • N-(4-{[(2,6-dimethylphenyl)amino]sulfonyl}phenyl)isonicotinamide

Uniqueness

N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}biphenyl-4-carboxamide is unique due to its biphenyl core combined with the sulfamoyl and carboxamide groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

N-[4-[(2,6-dimethylphenyl)sulfamoyl]phenyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O3S/c1-19-7-6-8-20(2)26(19)29-33(31,32)25-17-15-24(16-18-25)28-27(30)23-13-11-22(12-14-23)21-9-4-3-5-10-21/h3-18,29H,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPKOXEMKTJFXQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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